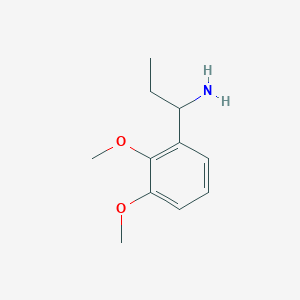
1-(2,3-Dimethoxyphenyl)propan-1-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“1-(2,3-Dimethoxyphenyl)propan-1-amine” is a chemical compound with the molecular formula C11H17NO2 . It has a molecular weight of 195.26 .
Synthesis Analysis
The synthesis of similar compounds has been studied . For instance, the application of immobilised whole-cell biocatalysts with ®-transaminase activity for the synthesis of novel disubstituted 1-phenylpropan-2-amines has been reported . After optimisation of the asymmetric synthesis, the ®-enantiomers could be produced with 88–89% conversion and >99% ee, while the (S)-enantiomers could be selectively obtained as the unreacted fraction of the corresponding racemic amines in kinetic resolution with >48% conversion and >95% ee .Molecular Structure Analysis
Amines are classified according to the number of carbon atoms bonded directly to the nitrogen atom. A primary (1°) amine has one alkyl (or aryl) group on the nitrogen atom, a secondary (2°) amine has two, and a tertiary (3°) amine has three .Physical And Chemical Properties Analysis
“1-(2,3-Dimethoxyphenyl)propan-1-amine” is a liquid at room temperature . .Applications De Recherche Scientifique
Corrosion Inhibition
1-(2,3-Dimethoxyphenyl)propan-1-amine and similar tertiary amines have been studied for their potential as corrosion inhibitors. Specifically, their effectiveness in preventing carbon steel corrosion has been explored. These compounds create a protective layer on the metal surface, retarding anodic dissolution. Their adsorption on carbon steel follows the Langmuir isotherm model, and they have shown significant inhibition efficiency in electrochemical studies (Gao, Liang, & Wang, 2007).
Synthesis of Novel Compounds
Amines like 1-(2,3-Dimethoxyphenyl)propan-1-amine are key in synthesizing new chemical compounds. For example, their role in the synthesis of monomethylthio analogues and their evaluation for psychotomimetic potency has been studied (Jacob et al., 1977). Additionally, they have been used as chiral auxiliaries in diastereoselective alkylation reactions, demonstrating versatility in stereochemistry applications (Kohara, Hashimoto, & Saigo, 1999).
Pharmaceutical Research
In the realm of medicinal chemistry, compounds related to 1-(2,3-Dimethoxyphenyl)propan-1-amine have been synthesized and evaluated as potential antidepressant agents. This exploration includes the study of their biochemical and pharmacological properties in animal models (Clark et al., 1979).
Material Science
In material science, these amines have been used to study the conformational analyses of derivatives, providing insights into molecular structures through X-ray diffraction analysis. Such studies are crucial for understanding the physical and chemical properties of new materials (Nitek et al., 2020).
Chemical Engineering
In chemical engineering, research has explored the physical properties of amine solutions, particularly in applications like acidic gases separation processes. This includes studying properties like density, speed of sound, dynamic viscosity, and surface tension, which are critical for designing efficient separation processes (Blanco et al., 2017).
Biobased Materials
Amines have been investigated for their potential in synthesizing biobased materials. This includes the study of primary and secondary amines derived from various biomass sources and their application in creating biobased polymers for various industries (Froidevaux et al., 2016).
Safety And Hazards
The safety information for “1-(2,3-Dimethoxyphenyl)propan-1-amine” indicates that it may cause skin irritation, serious eye irritation, and respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing face, hands, and any exposed skin thoroughly after handling, using only outdoors or in a well-ventilated area, and wearing protective gloves/protective clothing/eye protection/face protection .
Propriétés
IUPAC Name |
1-(2,3-dimethoxyphenyl)propan-1-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17NO2/c1-4-9(12)8-6-5-7-10(13-2)11(8)14-3/h5-7,9H,4,12H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QYIJLGSUJKQBOC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C1=C(C(=CC=C1)OC)OC)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2,3-Dimethoxyphenyl)propan-1-amine | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

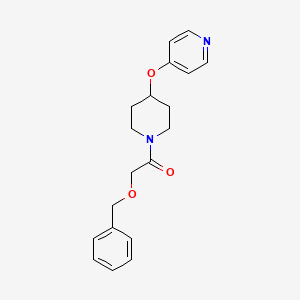

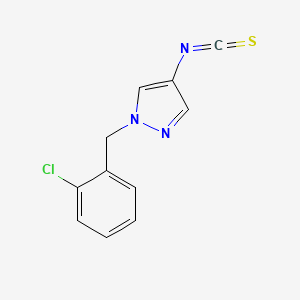

![9-(4-methoxyphenyl)-1-methyl-3-(2-oxopropyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2834519.png)
![1-[(3-Methoxyphenyl)sulfonyl]proline](/img/structure/B2834520.png)
![6-Methyl-1-[1-(tetrahydropyran-4-yl)-piperidin-4-yl]-1,3-dihydrobenzimidazol-2-one](/img/structure/B2834521.png)
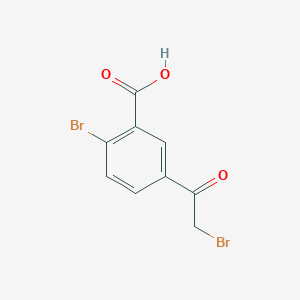

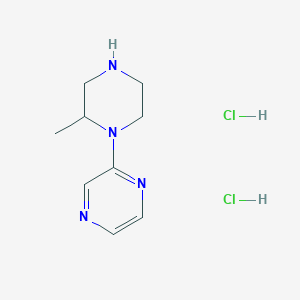
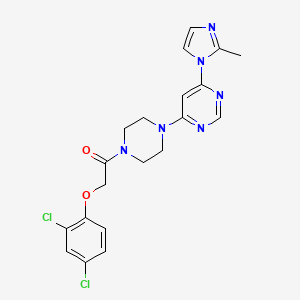
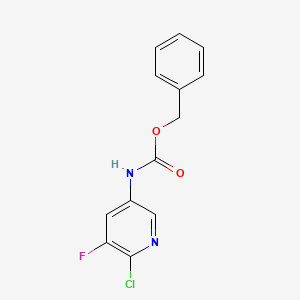
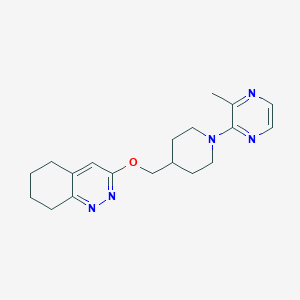
![N-(2-Oxo-1-azatricyclo[7.3.1.05,13]trideca-5,7,9(13)-trien-7-yl)prop-2-enamide](/img/structure/B2834535.png)